molecular formula C28H46N2O4 B057323 Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-5-phenylpentanoate CAS No. 113756-89-1

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-5-phenylpentanoate

Cat. No.: B057323
CAS No.: 113756-89-1
M. Wt: 474.7 g/mol
InChI Key: WTRAZOVTEAIRDM-ZOWNYOTGSA-N
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Description

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-5-phenylpentanoate is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is of interest due to its applications in peptide synthesis and other areas of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-5-phenylpentanoate typically involves the protection of the amine group of the amino acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-5-phenylpentanoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

    Oxidation and Reduction Reactions: The phenyl group can participate in oxidation reactions to form phenolic derivatives, while reduction reactions can convert it to cyclohexyl derivatives.

Common Reagents and Conditions

    Substitution: Trifluoroacetic acid (TFA) in dichloromethane.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

Major Products

    Substitution: Removal of the Boc group yields the free amine.

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of cyclohexyl derivatives.

Scientific Research Applications

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-5-phenylpentanoate has several applications in scientific research:

    Chemistry: Used in peptide synthesis as a protected amino acid derivative.

    Biology: Studied for its potential role in protein engineering and enzyme catalysis.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Comparison with Similar Compounds

Similar Compounds

    Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-4-phenylbutanoate: Similar structure but with a shorter carbon chain.

    Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-6-phenylhexanoate: Similar structure but with a longer carbon chain.

    Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-5-(4-methylphenyl)pentanoate: Similar structure but with a methyl-substituted phenyl group.

Uniqueness

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-5-phenylpentanoate is unique due to its specific chain length and the presence of a phenyl group, which can influence its reactivity and applications. The Boc protecting group provides versatility in synthetic applications, making it a valuable compound in organic chemistry.

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4.C12H23N/c1-16(2,3)21-15(20)17-13(14(18)19)11-7-10-12-8-5-4-6-9-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,8-9,13H,7,10-11H2,1-3H3,(H,17,20)(H,18,19);11-13H,1-10H2/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTRAZOVTEAIRDM-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375925
Record name N-(tert-Butoxycarbonyl)-5-phenyl-L-norvaline--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113756-89-1
Record name N-(tert-Butoxycarbonyl)-5-phenyl-L-norvaline--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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